alpha-Methyl-gamma-butyrolactone
Overview
Description
Alpha-Methyl-gamma-butyrolactone is a lactone derivative . It finds extensive application in the synthesis of diverse compounds, encompassing proteins and various chemicals . As a solvent, it facilitates a wide array of reactions, ranging from the synthesis of proteins to other chemical compounds .
Synthesis Analysis
An efficient, high-yielding route to β-methyl-α-methylene-γ-butyrolactone (β MMBL)—a monomer for the production of high-performance engineering bioplastics—from biorenewable and inexpensive itaconic acid has been developed .Molecular Structure Analysis
The molecular formula of this compound is C5H8O2, and its molecular weight is 100.12 . It is a liquid at 20 degrees Celsius .Chemical Reactions Analysis
This compound undergoes benzylation to give racemic α-benzyl-α-methyl-γ-butyrolactone .Physical and Chemical Properties Analysis
This compound is a colorless to almost colorless clear liquid . It has a boiling point of 80 °C/11.3 mmHg , a flash point of 72 °C , a specific gravity (20/20) of 1.06 , and a refractive index of 1.43 .Scientific Research Applications
Synthesis and Chemical Properties
Alpha-methylene-gamma-butyrolactones have seen a significant increase in research activity due to their structural types, biological activities, and biosynthesis. Recent studies have focused on traditional and novel synthetic approaches, including those developed by Kitson et al. (2009) in their research group (Kitson, Millemaggi, & Taylor, 2009).
Bioactive Natural Products
These compounds, primarily of the sesquiterpene type, are widely observed in plants and have been studied for their major skin toxicological side effects or phytodermatitis. Lepoittevin et al. (2009) have associated alpha-methylene-gamma-butyrolactones with allergic contact dermatitis (ACD) and chronic actinic dermatitis (CAD), highlighting their electrophilic properties and photoreactivity (Lepoittevin, Berl, & Giménez-Arnau, 2009).
Cross Metathesis Reactivity
The cross metathesis reactivities of alpha-methylene-gamma-butyrolactone have been investigated, with findings indicating their rapid and efficient olefin isomerization in the presence of certain catalysts, as studied by Raju et al. (2007) (Raju, Allen, Le, Taylor, & Howell, 2007).
Polymerization Applications
Miyake et al. (2010) reported the coordination-addition polymerization of renewable butyrolactone-based vinyl monomers, providing insights into their use in polymer science (Miyake, Newton, Mariott, & Chen, 2010).
Anticancer Applications
Rana et al. (2016) designed, synthesized, and evaluated alpha-methylene-gamma-butyrolactone analogues as anticancer agents, identifying potential leads for novel anticancer drugs (Rana et al., 2016). Additionally, Lee and Huang (2003) defined pharmacophore hypotheses for anticancer alpha-methylene-gamma-butyrolactones, suggesting their role in developing anticancer compounds (Lee & Huang, 2003).
Gene Transfer Applications
Jean et al. (2005) explored the synthesis of a polyamine derivative from alpha-methylene-gamma-butyrolactone for potential use as a gene transfer agent (Jean, Le Roch, Renault, & Uriac, 2005).
Mechanism of Action
Safety and Hazards
Alpha-Methyl-gamma-butyrolactone is a combustible liquid . It is advised to keep away from heat/sparks/open flames/hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Properties
IUPAC Name |
3-methyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLBZNZGBLRJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030919 | |
Record name | alpha-Methylbutyrolactone | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | alpha-Methyl-gamma-butyrolactone | |
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CAS No. |
1679-47-6 | |
Record name | α-Methyl-γ-butyrolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-47-6 | |
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Record name | alpha-Methylbutyrolactone | |
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Record name | 2-Methylbutanolide | |
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Record name | alpha-Methylbutyrolactone | |
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Record name | Alpha-methyl-γ-butyrolactone | |
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Record name | .ALPHA.-METHYLBUTYROLACTONE | |
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Record name | Dihydro-3-methyl-2(3H)-furanone | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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